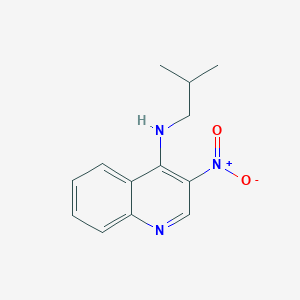
4-Isobutylamino-3-nitroquinoline
Cat. No. B1589667
Key on ui cas rn:
99009-85-5
M. Wt: 245.28 g/mol
InChI Key: CDUWBBGUDMBQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04698348
Procedure details


To a stirred solution of 50.0 g (0.24 mole) of 4-chloro-3-nitroquinoline in 300 ml of tetrahydrofuran was added, in small portions, 52.7 g (0.72 mole) of isobutylamine. The mixture was heated at its reflux temperature for one hour and was then evaporated in vacuo. Water was added to the residue, and the solid was separated by filtration. The solid was suspended in one liter of water, and was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4) followed by filtration of the solution. The filtrate was basified (to pH 9 to 10) by the addition of concentrated ammonium hydroxide to provide bright yellow 4-(isobutylamino)-3-nitroquinoline, m.p. 119°-121° C. The structural assignment was supported by infrared spectral analysis.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH2:15]([NH2:19])[CH:16]([CH3:18])[CH3:17]>O1CCCC1>[CH2:15]([NH:19][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13])[CH:16]([CH3:18])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
52.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at its
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux temperature for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was separated by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved by the gradual addition of concentrated hydrochloric acid (to pH 3 to 4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration of the solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by the addition of concentrated ammonium hydroxide
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)NC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
